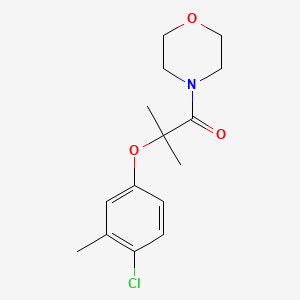
2-(4-Chloro-3-methylphenoxy)-2-methyl-1-(morpholin-4-yl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Morfolin-4-il)-2-metil-2-(4-cloro-3-metilfenoxi)propan-1-ona es un compuesto orgánico caracterizado por su estructura compleja, que incluye un grupo fenoxi clorado, un grupo metilo y un anillo de morfolina
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 1-(Morfolin-4-il)-2-metil-2-(4-cloro-3-metilfenoxi)propan-1-ona generalmente involucra varios pasos:
Formación del Intermediario Fenoxi: El paso inicial a menudo involucra la reacción de 4-cloro-3-metilfenol con un agente alquilante apropiado para formar el intermediario fenoxi.
Introducción del Anillo de Morfolina: El intermediario fenoxi luego se hace reaccionar con un derivado de morfolina en condiciones controladas para introducir el anillo de morfolina.
Reacción de Acoplamiento Final: El paso final involucra el acoplamiento del intermedio con una cetona o aldehído adecuada para formar el compuesto deseado.
Métodos de Producción Industrial
En un entorno industrial, la producción de este compuesto puede involucrar condiciones de reacción optimizadas para maximizar el rendimiento y la pureza. Esto incluye el uso de reactores de alta presión, catalizadores avanzados y sistemas de flujo continuo para garantizar una síntesis eficiente y escalable.
Análisis De Reacciones Químicas
Tipos de Reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en los grupos metilo, lo que lleva a la formación de alcoholes o cetonas correspondientes.
Reducción: Las reacciones de reducción pueden dirigirse al grupo cetona, convirtiéndolo en un alcohol.
Sustitución: El grupo fenoxi clorado puede participar en reacciones de sustitución nucleofílica, donde el átomo de cloro es reemplazado por otros nucleófilos.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).
Reducción: Los agentes reductores como el borohidruro de sodio (NaBH₄) o el hidruro de litio y aluminio (LiAlH₄) se utilizan normalmente.
Sustitución: Los nucleófilos como el metóxido de sodio (NaOMe) o el terc-butóxido de potasio (KOtBu) se emplean a menudo.
Productos Principales
Oxidación: Formación de alcoholes o cetonas.
Reducción: Formación de alcoholes secundarios.
Sustitución: Formación de derivados fenoxi sustituidos.
Aplicaciones Científicas De Investigación
Química
En química, 1-(Morfolin-4-il)-2-metil-2-(4-cloro-3-metilfenoxi)propan-1-ona se utiliza como bloque de construcción para la síntesis de moléculas más complejas. Su estructura única permite la exploración de diversas reacciones químicas y mecanismos.
Biología
En la investigación biológica, este compuesto puede utilizarse para estudiar las interacciones enzimáticas y la unión de receptores debido a su posible bioactividad. Puede servir como un compuesto modelo para comprender el comportamiento de moléculas similares en sistemas biológicos.
Medicina
En la química medicinal, el compuesto se investiga por sus posibles propiedades terapéuticas. Su estructura sugiere que podría interactuar con objetivos biológicos específicos, convirtiéndolo en un candidato para el desarrollo de fármacos.
Industria
Industrialmente, este compuesto se puede utilizar en la síntesis de productos químicos y materiales especiales. Su reactividad y grupos funcionales lo hacen adecuado para diversas aplicaciones, incluida la producción de polímeros y resinas.
Mecanismo De Acción
El mecanismo de acción de 1-(Morfolin-4-il)-2-metil-2-(4-cloro-3-metilfenoxi)propan-1-ona involucra su interacción con objetivos moleculares como enzimas o receptores. Los grupos fenoxi y morfolina pueden facilitar la unión a sitios específicos, lo que lleva a la modulación de las vías biológicas. Las vías y los objetivos exactos dependen de la aplicación específica y el contexto en el que se utiliza el compuesto.
Comparación Con Compuestos Similares
Compuestos Similares
2-(4-Clorofenoxi)-2-metil-1-(morfolin-4-il)propan-1-ona: Carece del grupo metilo en el anillo fenoxi.
2-(4-Cloro-3-metilfenoxi)-2-metil-1-(piperidin-4-il)propan-1-ona: Contiene un anillo de piperidina en lugar de un anillo de morfolina.
2-(4-Cloro-3-metilfenoxi)-2-metil-1-(morfolin-4-il)butan-1-ona: Tiene un esqueleto de butanona en lugar de un esqueleto de propanona.
Unicidad
La unicidad de 1-(Morfolin-4-il)-2-metil-2-(4-cloro-3-metilfenoxi)propan-1-ona radica en su combinación específica de grupos funcionales, que confieren propiedades químicas y biológicas distintas. La presencia tanto del grupo fenoxi clorado como del anillo de morfolina permite una reactividad versátil y una posible bioactividad, distinguiéndolo de compuestos similares.
Propiedades
Fórmula molecular |
C15H20ClNO3 |
|---|---|
Peso molecular |
297.78 g/mol |
Nombre IUPAC |
2-(4-chloro-3-methylphenoxy)-2-methyl-1-morpholin-4-ylpropan-1-one |
InChI |
InChI=1S/C15H20ClNO3/c1-11-10-12(4-5-13(11)16)20-15(2,3)14(18)17-6-8-19-9-7-17/h4-5,10H,6-9H2,1-3H3 |
Clave InChI |
HNLHCZXQVDKFMN-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)OC(C)(C)C(=O)N2CCOCC2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-methoxyphenyl)-N~2~-methyl-N~2~-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]glycinamide](/img/structure/B10979484.png)
![2-(1H-benzimidazol-2-ylsulfanyl)-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B10979486.png)
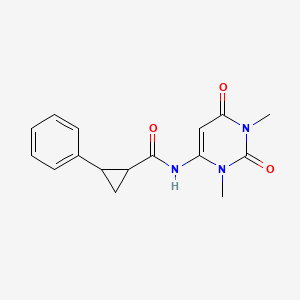
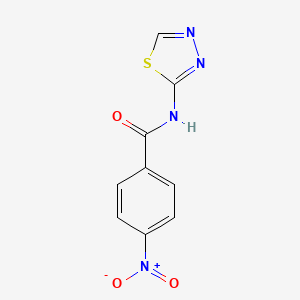
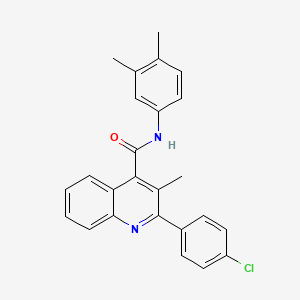

![N-(6-methoxy-1,3-benzothiazol-2-yl)-2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetamide](/img/structure/B10979529.png)

![N-[2-(4-methoxyphenyl)ethyl]-2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]acetamide](/img/structure/B10979533.png)
![2-(4-chloro-3-methylphenoxy)-N-[3-(1H-imidazol-1-yl)propyl]-2-methylpropanamide](/img/structure/B10979552.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(7-methoxy-1H-indol-1-yl)propanamide](/img/structure/B10979554.png)
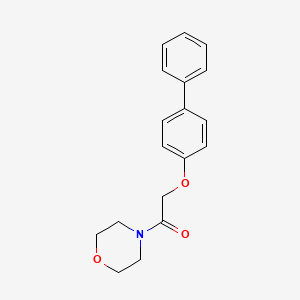
![2-fluoro-N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}benzamide](/img/structure/B10979559.png)
![N-(1H-indol-6-yl)-3-(6-isopropoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide](/img/structure/B10979560.png)
